

The Role of PBRM1 Bromodomain 2 in Cancer Progression: A Technical Guide

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-2*

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Core Audience: Researchers, scientists, and drug development professionals.

**Abstract

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and is implicated in various other cancers. Its six bromodomains (BDs) are critical for recognizing acetylated lysine residues on histones and other proteins, thereby targeting the PBAF complex to specific chromatin regions. This technical guide provides an in-depth analysis of the second bromodomain of PBRM1 (BD2), focusing on its role in cancer progression, its involvement in key signaling pathways, and its potential as a therapeutic target. We present quantitative data on BD2 binding affinities and inhibitor potencies, detailed experimental protocols for studying PBRM1 function, and visualizations of relevant biological pathways and experimental workflows.

Introduction to PBRM1 and its Bromodomains

PBRM1 is a large protein that serves as a scaffolding subunit within the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] The SWI/SNF complexes play a crucial role in regulating gene expression by altering nucleosome positioning and accessibility. PBRM1 is unique in that it contains six tandem bromodomains (BD1-6), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other

proteins.[3][4] This recognition is a key mechanism for tethering the PBAF complex to specific genomic loci, thereby influencing the transcription of target genes involved in cell proliferation, differentiation, and DNA repair.[5][6]

Mutations in PBRM1 are a hallmark of clear cell renal cell carcinoma (ccRCC), occurring in approximately 40% of cases, making it the second most frequently mutated gene in this cancer type after VHL.[7][8] These mutations are often truncating, leading to a loss of PBRM1 function. The role of PBRM1 in cancer is context-dependent, acting as a tumor suppressor in ccRCC while potentially promoting proliferation in other cancers like prostate cancer.[1][9]

The six bromodomains of PBRM1 exhibit distinct binding specificities and functions. BD2 and BD4 have been identified as the primary readers of histone H3 acetylated at lysine 14 (H3K14ac).[3][10] Notably, recent studies have shown that BD2, BD4, and BD5 collaborate to achieve high-affinity binding to H3K14ac, which is crucial for the tumor suppressor functions of PBRM1.[11] This guide will focus specifically on the role and therapeutic targeting of PBRM1 bromodomain 2 (BD2).

The Specific Role of Bromodomain 2 in Cancer Progression

PBRM1 BD2 plays a critical role in mediating the interaction of the PBAF complex with chromatin, and its dysfunction is directly implicated in cancer progression.

Acetylated Histone Recognition and Chromatin Targeting

The primary function of PBRM1 BD2 is to recognize and bind to acetylated lysine residues, with a preference for H3K14ac.[10][12] This interaction is essential for the proper localization of the PBAF complex to target gene promoters and enhancers. Disruption of this binding, either through mutations in BD2 or through pharmacological inhibition, can lead to the mislocalization of the PBAF complex and subsequent dysregulation of gene expression.[3] Studies have shown that mutations in BD2 can weaken the affinity of PBRM1 for H3K14ac, disrupting promoter binding and gene expression, which is sufficient to abolish its tumor suppressor functions.[11]

Regulation of Gene Expression

By directing the PBAF complex to specific genomic regions, PBRM1 BD2 is involved in the transcriptional regulation of genes critical for cell cycle control, apoptosis, and DNA damage response. Loss of PBRM1 function has been shown to result in the deregulation of several key oncogenic pathways. For instance, in ccRCC, PBRM1 loss is associated with the upregulation of genes involved in the hypoxia response pathway, partly through amplification of HIF1 α transcriptional output.^[7] Furthermore, PBRM1-deficient cells exhibit an enrichment of genes associated with apoptosis, suggesting a compensatory mechanism that could be exploited therapeutically.^[13]

DNA Damage Response and Genomic Stability

PBRM1 plays a role in the DNA damage response (DDR). PBRM1-deficient cells exhibit increased levels of DNA damage and replication stress.^[14] This has led to the exploration of synthetic lethality approaches, where the loss of PBRM1 function renders cancer cells highly sensitive to inhibitors of DNA repair pathways, such as PARP and ATR inhibitors.^[14] While the entire PBRM1 protein is involved, the proper recruitment of the PBAF complex to sites of DNA damage via its bromodomains, including BD2, is likely a crucial aspect of this function.

Interaction with Signaling Pathways

PBRM1, through its bromodomains, integrates signals from various cellular pathways to modulate gene expression. While BD4 is recognized as the primary reader of acetylated p53, the coordinated action of multiple bromodomains, including BD2, is necessary for the full tumor-suppressive function of the PBRM1-p53 axis.^{[15][16][17]} The recognition of acetylated histones by BD2 at the promoters of p53 target genes, such as CDKN1A (p21), facilitates their transcription following p53 activation.^[16]

Quantitative Data on PBRM1 BD2 Interactions and Inhibition

The development of selective inhibitors for PBRM1 BD2 has provided valuable tools to probe its function and has opened new avenues for therapeutic intervention. The following tables summarize key quantitative data related to PBRM1 BD2 binding and inhibition.

Compound/Fragment	Assay Type	Target	Kd (μ M)	Reference
Fragment 5	NMR Titration	PBRM1-BD2	45.3 \pm 8.1	[1]
Fragment 6	NMR Titration	PBRM1-BD2	79	[1]
Compound 7	ITC	PBRM1-BD2	0.7	[1]
Compound 8	ITC	PBRM1-BD2	6.9	[1]
Compound 11	ITC	PBRM1-BD2	9.3	[1]
Compound 15	ITC	PBRM1-BD2	1.5	[18]
PBRM1-BD2-IN-8 (Compound 34)	ITC	PBRM1-BD2	4.4	[19][20]
PBRM1-BD2-IN-1	ITC	PBRM1-BD2	0.7	[18]
PFI-3	ITC	PBRM1-BD5	0.054 - 0.097	[21][22]

Table 1: Binding Affinities (Kd) of Selected Compounds for PBRM1 Bromodomains.

Compound/Inhibitor	Assay Type	Target	IC50 (μM)	Reference
Compound 7	AlphaScreen	PBRM1-BD2	0.2 ± 0.02	[1]
Compound 8	AlphaScreen	PBRM1-BD2	6.3 ± 1.4	[1]
Compound 12	AlphaScreen	PBRM1-BD2	1.1 ± 0.2	[1]
Compound 15	AlphaScreen	PBRM1-BD2	0.2 ± 0.04	[1]
Compound 16	AlphaScreen	PBRM1-BD2	0.26 ± 0.04	[1]
PBRM1-BD2-IN-8 (Compound 34)	AlphaScreen	PBRM1-BD2	0.16 ± 0.02	[19][20]
PB16	Cell Viability	LNCaP cells	~9	[23]
iBET-BD1	Cell Viability	MDA-453 cells	~0.1	[24]
iBET-BD2	Cell Viability	MDA-453 cells	>10	[24]

Table 2: Inhibitory Potency (IC50) of Selected Compounds against PBRM1 BD2 and Cancer Cell Lines.

Cell Line	PBRM1 Status	Condition	Effect on Proliferation	Reference
ACHN	Wild-type	PBRM1 knockdown	Increased	[8]
786-O	Wild-type	PBRM1 knockdown	Increased	[8]
A704	Homozygous truncating mutation	PBRM1 knockdown	No significant change	[8]
Caki2	PBRM1 null	Expression of BD2/BD4 mutant	Increased proliferation compared to WT PBRM1	[3]

Table 3: Effects of PBRM1 BD2 Status on Cancer Cell Proliferation.

Experimental Protocols for Studying PBRM1 BD2 Function

This section provides detailed methodologies for key experiments used to investigate the role of PBRM1 BD2 in cancer.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic regions where PBRM1 and the PBAF complex are bound.

Objective: To map the genome-wide localization of PBRM1.

Protocol: (Adapted from[25][26][27])

- Cell Cross-linking:

- Harvest approximately 20-50 million cells per ChIP sample.
- For histone marks, cross-link with 1% formaldehyde for 10 minutes at room temperature.
- For transcription factors and chromatin remodelers like PBRM1, a dual cross-linking protocol with 2mM DSG for 45 minutes followed by 1% formaldehyde for 10 minutes may improve efficiency.
- Quench the cross-linking reaction with 125 mM glycine for 5 minutes.
- Wash cells twice with ice-cold PBS.
- Chromatin Preparation:
 - Lyse cells in a buffer containing 0.1% IGEPAL to isolate nuclei.
 - Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. The sonication conditions (power, duration, cycles) must be optimized for each cell type and instrument.
 - Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against PBRM1.
 - Add Protein A/G magnetic beads and incubate for an additional 2-3 hours to capture the antibody-protein-DNA complexes.
 - Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking:

- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO_3).
- Reverse the cross-links by incubating with 5M NaCl at 65°C overnight.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Library Preparation:
 - Purify the DNA using a standard DNA purification kit.
 - Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Bromodomain-Ligand Binding Assays

These assays are used to quantify the binding affinity of small molecules to PBRM1 BD2.

Objective: To determine the K_d or IC_{50} of a compound for PBRM1 BD2.

Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) (Adapted from[1])

- Reagents:
 - Recombinant His-tagged PBRM1 BD2 protein.
 - Biotinylated histone H3 peptide containing acetylated K14 (H3K14ac).
 - Streptavidin-coated Donor beads.
 - Anti-His antibody-conjugated Acceptor beads.
 - Test compounds.
- Procedure:
 - In a 384-well plate, add PBRM1 BD2 protein and the biotinylated H3K14ac peptide in assay buffer.

- Add the test compound at various concentrations.
- Incubate to allow for binding to reach equilibrium.
- Add the anti-His Acceptor beads and incubate.
- Add the Streptavidin Donor beads in the dark and incubate.
- Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the binding of the test compound.
- Data Analysis:
 - Plot the AlphaScreen signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Isothermal Titration Calorimetry (ITC) (Adapted from[1])

- Sample Preparation:
 - Dialyze the purified PBRM1 BD2 protein and dissolve the test compound in the same buffer to minimize buffer mismatch effects.
- Procedure:
 - Load the PBRM1 BD2 protein into the sample cell of the ITC instrument.
 - Load the test compound into the injection syringe.
 - Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
- Data Analysis:
 - Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein.
 - Fit the data to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Viability and Proliferation Assays

These assays are used to assess the effect of PBRM1 BD2 inhibition or knockdown on cancer cell growth.

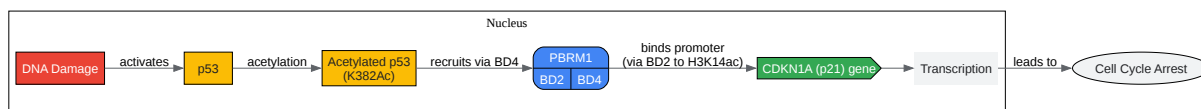
Objective: To measure the impact of targeting PBRM1 BD2 on cell proliferation.

Protocol: Colony Formation Assay (Adapted from[8][28])

- Cell Seeding:
 - Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
- Treatment:
 - Treat the cells with the PBRM1 BD2 inhibitor at various concentrations or transfect/transduce with shRNA/siRNA against PBRM1.
 - Include appropriate vehicle or non-targeting controls.
- Incubation:
 - Incubate the plates for 1-2 weeks, allowing colonies to form.
- Staining and Quantification:
 - Fix the colonies with methanol and stain with crystal violet.
 - Wash the plates and allow them to dry.
 - Count the number of colonies (manually or using an automated colony counter) or solubilize the crystal violet and measure the absorbance to quantify cell viability.

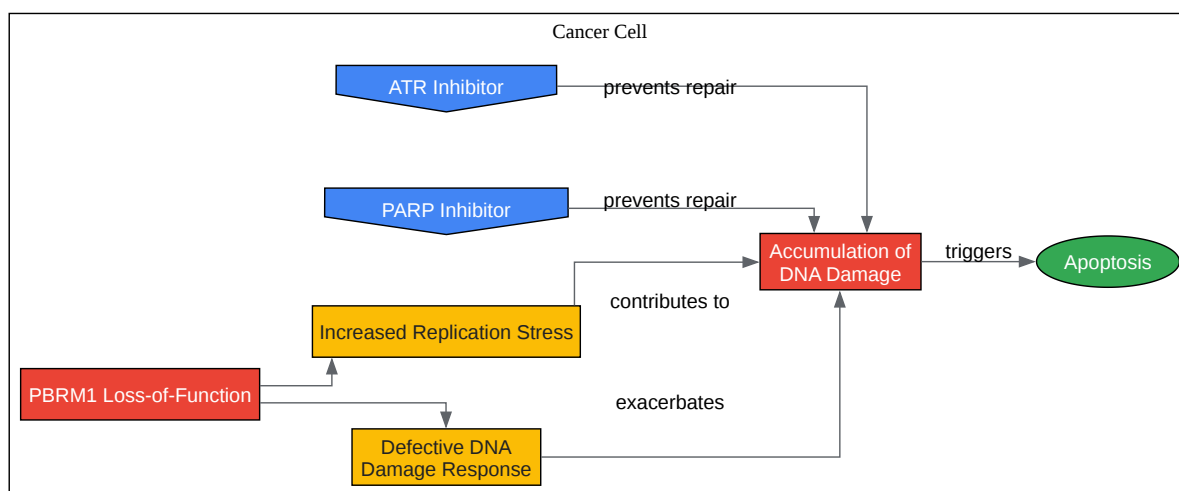
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PBRM1 and a typical experimental workflow for inhibitor screening.



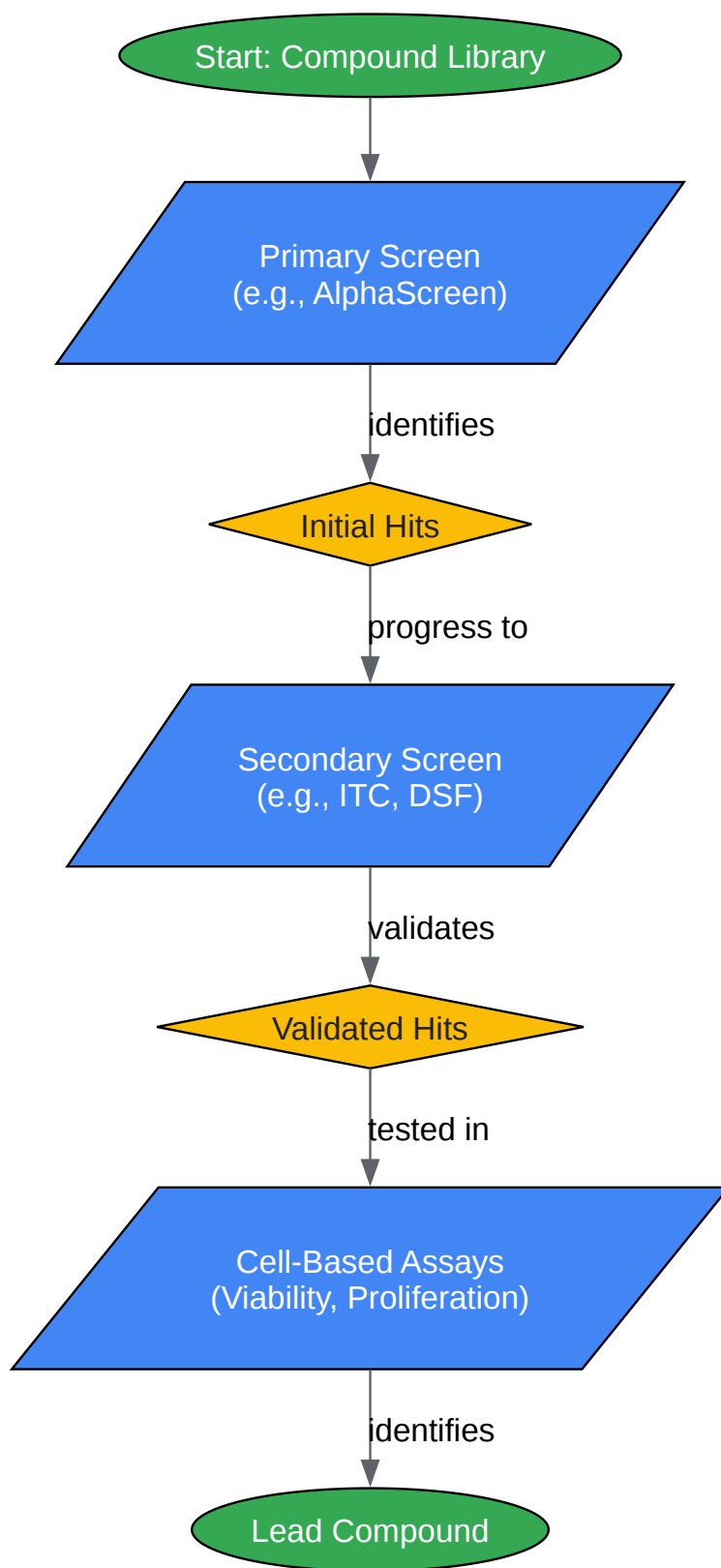
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Figure 1: Simplified signaling pathway of PBRM1 in p53-mediated cell cycle arrest. DNA damage leads to the acetylation of p53, which is recognized by PBRM1's fourth bromodomain (BD4). This interaction helps recruit the PBAF complex to the promoter of the p21 gene, where PBRM1's second bromodomain (BD2) can bind to acetylated histones, facilitating transcription and subsequent cell cycle arrest.



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Figure 2: Synthetic lethality between PBRM1 loss and DNA repair inhibitors. Loss of PBRM1 function leads to defects in the DNA damage response and increased replication stress. In the presence of PARP or ATR inhibitors, which block alternative DNA repair pathways, DNA damage accumulates to a lethal level, triggering apoptosis in the cancer cells.



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Figure 3: A typical workflow for the discovery of PBRM1 BD2 inhibitors. The process begins with a high-throughput primary screen of a compound library, followed by secondary biophysical assays to validate the initial hits. Promising compounds are then tested in cell-based assays to assess their biological activity, leading to the identification of lead compounds for further development.

Therapeutic Implications and Future Directions

The critical role of PBRM1 BD2 in cancer progression, combined with the development of selective inhibitors, highlights its potential as a therapeutic target.

Direct Inhibition of PBRM1 BD2

The discovery of potent and selective PBRM1 BD2 inhibitors, such as PB16 and others, provides a direct means to modulate the activity of the PBAF complex.^{[1][23]} In cancers where PBRM1 is thought to be a driver of proliferation, such as in certain prostate cancers, these inhibitors could have a direct anti-tumor effect.^[1] The selectivity of these inhibitors is crucial to avoid off-target effects, particularly on other bromodomain-containing proteins like SMARCA2 and SMARCA4.^{[1][5]}

Synthetic Lethality Approaches

For cancers with PBRM1 loss-of-function mutations, such as ccRCC, a synthetic lethality strategy is highly promising. As PBRM1-deficient cells have an impaired DNA damage response, they are particularly vulnerable to inhibitors of other DDR pathways. Preclinical studies have demonstrated the efficacy of PARP and ATR inhibitors in PBRM1-deficient cancer models.^[14] Clinical trials investigating the efficacy of immunotherapy in patients with PBRM1-mutated tumors are ongoing and have shown promising results, suggesting that PBRM1 status could be a predictive biomarker for response to checkpoint inhibitors.^{[6][29][30]}

Future Perspectives

The development of highly selective chemical probes for PBRM1 BD2 will continue to be instrumental in dissecting its precise role in different cancer contexts. Future research should focus on:

- **Combination Therapies:** Exploring the synergistic effects of PBRM1 BD2 inhibitors with other targeted therapies, such as PARP inhibitors or immunotherapy.
- **Biomarker Development:** Identifying reliable biomarkers to predict which patients are most likely to respond to PBRM1-targeted therapies.
- **Understanding Resistance Mechanisms:** Investigating potential mechanisms of resistance to PBRM1 BD2 inhibitors to inform the development of next-generation compounds.
- **Clinical Translation:** Advancing the most promising PBRM1 BD2 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

Conclusion

PBRM1 bromodomain 2 is a critical mediator of PBAF complex function and plays a multifaceted role in cancer progression. Its ability to recognize acetylated histones and tether the chromatin remodeling machinery to specific genomic loci places it at a central node in the regulation of gene expression. The growing body of research on PBRM1 BD2, including the development of selective inhibitors and the elucidation of its involvement in key cancer-related pathways, has established it as a promising target for novel cancer therapies. This technical guide provides a comprehensive overview of the current understanding of PBRM1 BD2 and serves as a valuable resource for researchers and clinicians working to translate these findings into effective treatments for cancer patients.

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